2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride
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Overview
Description
2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride is a bicyclic compound containing a nitrogen atom within its structure. This compound is known for its unique chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The bicyclic structure provides stability and reactivity, making it a valuable compound for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride involves several steps. One common method includes the dihydroxylation of a precursor compound, followed by reactions with halogenated hydrocarbons, alkane acid esters, aryl halogenated matters, alcohol, anhydride, and acyl halide . These reactions are typically carried out under controlled conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include the use of advanced techniques such as palladium-catalyzed reactions and photochemical transformations . These methods are designed to be efficient and cost-effective, making the compound accessible for various applications.
Chemical Reactions Analysis
Types of Reactions
2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups within the compound.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include halogenated hydrocarbons, alkane acid esters, aryl halogenated matters, alcohol, anhydride, and acyl halide . The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.
Major Products
The major products formed from these reactions include various ethers, esters, and other derivatives that retain the bicyclic structure . These products are valuable for further research and applications.
Scientific Research Applications
2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride has significant potential in scientific research, including:
Chemistry: Used as a key synthetic intermediate in the total synthesis of various target molecules.
Biology: Investigated for its potential biological activities and interactions with biological molecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride involves its interaction with molecular targets and pathways within biological systems. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another bicyclic compound with a different ring structure.
2-Azabicyclo[2.2.1]heptane: A compound with a similar bicyclic framework but different chemical properties.
Uniqueness
2-Azabicyclo[2.2.2]octane-3-carboxylic acid hydrochloride stands out due to its specific bicyclic structure, which provides unique stability and reactivity. This makes it particularly valuable for applications requiring precise chemical modifications and interactions .
Properties
Molecular Formula |
C8H14ClNO2 |
---|---|
Molecular Weight |
191.65 g/mol |
IUPAC Name |
2-azabicyclo[2.2.2]octane-3-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H13NO2.ClH/c10-8(11)7-5-1-3-6(9-7)4-2-5;/h5-7,9H,1-4H2,(H,10,11);1H |
InChI Key |
GQPIJTUUPUBGSL-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2CCC1C(N2)C(=O)O.Cl |
Origin of Product |
United States |
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